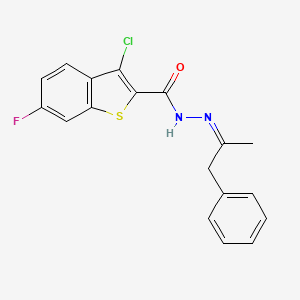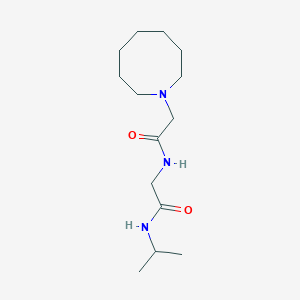![molecular formula C19H16N2O3 B5328243 N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N-methylisoquinoline-5-carboxamide](/img/structure/B5328243.png)
N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N-methylisoquinoline-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N-methylisoquinoline-5-carboxamide, also known as HIOC, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. HIOC has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N-methylisoquinoline-5-carboxamide has been shown to exert its effects through various mechanisms, including the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation. This compound has also been shown to inhibit the activity of various kinases, including mitogen-activated protein kinase (MAPK) and phosphatidylinositol-3-kinase (PI3K), which are involved in cell signaling.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. This compound has also been shown to reduce oxidative stress and inflammation, which are involved in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N-methylisoquinoline-5-carboxamide has several advantages for lab experiments, including its ability to inhibit various enzymes and signaling pathways, its potential neuroprotective effects, and its anti-inflammatory effects. However, this compound also has limitations, including its potential toxicity and its limited solubility in water.
Orientations Futures
There are several future directions for the study of N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N-methylisoquinoline-5-carboxamide, including the development of more efficient synthesis methods, the exploration of its potential applications in other fields, and the investigation of its potential toxicity and side effects. Additionally, the development of this compound analogs with improved solubility and potency may also be an area of future research.
In conclusion, this compound is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. This compound has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on this compound may lead to the development of new treatments for various diseases and conditions.
Méthodes De Synthèse
N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N-methylisoquinoline-5-carboxamide can be synthesized using a multistep process that involves the reaction of 2-nitrobenzaldehyde with malonic acid in the presence of ammonium acetate to form 2-nitrobenzylmalonic acid. The acid is then converted to its corresponding acid chloride using thionyl chloride, which is then reacted with N-methylisoquinoline-5-carboxamide in the presence of triethylamine to form this compound.
Applications De Recherche Scientifique
N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N-methylisoquinoline-5-carboxamide has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, this compound has been studied for its potential neuroprotective effects by reducing oxidative stress and inflammation. Inflammation has been shown to play a role in various diseases, and this compound has been studied for its anti-inflammatory effects.
Propriétés
IUPAC Name |
N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N-methylisoquinoline-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-21(12-18(23)13-5-7-15(22)8-6-13)19(24)17-4-2-3-14-11-20-10-9-16(14)17/h2-11,22H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFMDWTZTGVHIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)C1=CC=C(C=C1)O)C(=O)C2=CC=CC3=C2C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(dimethylamino)ethyl]-6-(4-fluorophenyl)-2-hydroxynicotinamide](/img/structure/B5328167.png)
![N-[3-(2,4-dichlorophenyl)-2-propen-1-ylidene]-2-(3-methoxyphenyl)-1,3-benzoxazol-5-amine](/img/structure/B5328168.png)
![ethyl (3-cyano-2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B5328174.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3-hydroxypropyl)-4-piperidinecarboxamide](/img/structure/B5328181.png)

![4-[(2-methyl-4-phenylpyrimidin-5-yl)carbonyl]-2-(trifluoromethyl)morpholine](/img/structure/B5328190.png)
![1-{1-[(5,7-dimethyl-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5328197.png)
![4-chloro-2-[3-(3,4-dimethoxyphenyl)acryloyl]phenyl 3-methoxybenzoate](/img/structure/B5328205.png)
![benzyl 2-[(4-iodobenzoyl)amino]-3-phenylacrylate](/img/structure/B5328206.png)

![2-[4-(2-furoyl)-1-piperazinyl]-7-(2-hydroxyphenyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5328227.png)
![N-{1-[4-(1-pyrrolidinyl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5328235.png)
![2-bromo-4-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]-6-ethoxyphenyl acetate](/img/structure/B5328249.png)
![2,4-dichloro-N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B5328254.png)